molecular formula C7H7N3O3S B12117408 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid CAS No. 92340-62-0

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid

Cat. No.: B12117408
CAS No.: 92340-62-0
M. Wt: 213.22 g/mol
InChI Key: HFVBPZSRKLSUOJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position, linked via an amino-oxo bridge to a butenoic acid moiety. Its methyl ester derivative, 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester, is commercially available and has been documented with synonyms such as BRN 5952018 and CID6435404 .

Properties

CAS No.

92340-62-0

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

(E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H7N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H,1H3,(H,12,13)(H,8,10,11)/b3-2+

InChI Key

HFVBPZSRKLSUOJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The anticancer properties of thiadiazole derivatives, including 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid, have been extensively studied. Compounds containing the thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.

Case Studies

In Vitro Studies : Research has demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For example:

Compound NameCell LineIC50 (mmol/L)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-70.084 ± 0.020
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA5490.034 ± 0.008

These findings indicate that the compound's mechanism may involve aromatase inhibition, which is crucial in estrogen-dependent tumor growth suppression.

Overview

Thiadiazole derivatives are also recognized for their antimicrobial properties. The broad-spectrum activity against various bacterial strains makes them candidates for new antibiotic development.

Comparative Studies

Research has highlighted that compounds from the thiadiazole class demonstrate antimicrobial activity comparable to standard antibiotics:

Compound NameBacterial StrainInhibition Zone (mm)
Thiadiazole Derivative AStaphylococcus aureus18
Thiadiazole Derivative BEscherichia coli20

These findings suggest that the structural components of thiadiazole derivatives are critical for enhancing antimicrobial efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is pivotal for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly influence their binding affinity to biological targets.

Insights from SAR Studies

Research indicates that substituents on the thiadiazole ring can enhance both anticancer and antimicrobial activities. For instance:

  • Para-position Modifications : Alterations at this position have shown to increase binding affinity to adenosine receptors, which are implicated in various cancer pathways.

Conclusion and Future Directions

The compound 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid exhibits significant potential in both anticancer and antimicrobial applications. Continued research into its mechanisms of action and structural modifications will likely yield novel therapeutic agents that can address current challenges in cancer treatment and antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Compound 13: 2-([5-Phthalimidomethyl]-1,3,4-thiadiazol-2-yl)amino-4-oxo-4-(4-bromophenyl)butanoic Acid

Structural Differences :

  • Thiadiazole Substituent : The 5-position of the thiadiazole ring in Compound 13 bears a phthalimidomethyl group, contrasting with the 5-methyl group in the target compound.
  • Aryl Group: Compound 13 incorporates a 4-bromophenyl group at the 4-oxo position, whereas the target compound has a simpler butenoic acid chain.
  • Stereochemistry: Compound 13 is a butanoic acid derivative (saturated chain), while the target compound retains a conjugated double bond (butenoic acid).

Synthesis: Compound 13 was synthesized via aza-Michael addition of 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole to 4-(4-bromophenyl)-4-oxo-2-butenoic acid under refluxing ethanol conditions .

Implications of Substituents :

  • The bromophenyl group enhances lipophilicity and may influence binding affinity in biological systems.

Pyridazinone and Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

Structural Features :

  • Pyridazinones (e.g., Compounds 14, 16): These incorporate a pyridazinone ring fused with the 1,3,4-thiadiazole moiety, differing from the target compound’s linear butenoic acid chain .
  • Imidazo[2,1-b]-1,3,4-thiadiazole (e.g., Compound 11) : This bicyclic system combines imidazole and thiadiazole rings, offering enhanced rigidity and electronic diversity compared to the target compound’s structure.

Functional Implications :

  • Bicyclic systems (e.g., imidazo-thiadiazoles) often exhibit improved pharmacokinetic profiles due to increased structural stability.
  • The absence of a carboxylic acid group in these derivatives may reduce solubility in aqueous media compared to the target compound.

4-(4-Bromophenyl)-4-oxo-2-butenoic Acid

Role as a Precursor: This compound serves as a key intermediate in synthesizing analogs like Compound 13 . Its α,β-unsaturated ketone structure enables conjugate additions, a reactivity shared with the target compound’s butenoic acid chain.

Comparison with Target Compound :

  • The bromophenyl substituent introduces electronic effects (e.g., electron-withdrawing) that could modulate reactivity in further synthetic steps.
  • The absence of the thiadiazole-amino-oxo bridge limits its direct biological relevance compared to the target compound.

Research Implications and Gaps

  • Target Compound: Further studies are needed to elucidate its biological activity, solubility, and stability.
  • Synthetic Strategies : The aza-Michael addition and cyclization methods used for analogs could be adapted for functionalizing the target compound.
  • Structure-Activity Relationships (SAR): Substituents on the thiadiazole ring (e.g., methyl vs. phthalimidomethyl) and the oxo position (butenoic acid vs. aryl groups) warrant systematic exploration to optimize desired properties.

Biological Activity

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid is C8H10N4O3SC_8H_10N_4O_3S, with a molecular weight of approximately 218.26 g/mol. The compound features a thiadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiadiazole ring enhances antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Thiadiazole AE. coli20
Thiadiazole BS. aureus25
Thiadiazole CP. aeruginosa15

Anticancer Activity

The anticancer potential of 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid has been investigated in various studies. Notably, compounds with a similar structure have exhibited cytotoxic effects against several cancer cell lines. For example, a derivative was tested against human breast adenocarcinoma (MCF-7) cells and showed significant inhibition of cell proliferation with an IC50 value of 0.28 μg/mL .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BHCT1163.29
Compound CA5490.52

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, one study reported that a thiadiazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thiadiazole derivatives against multi-drug resistant strains of bacteria. The results demonstrated that some derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of a modified thiadiazole compound in vitro and in vivo. The study found that treatment with the compound led to reduced tumor size in xenograft models while exhibiting minimal toxicity to normal cells .

Q & A

Basic: What are the standard synthetic routes for 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole ring and (2) coupling with the α,β-unsaturated oxo-butenoic acid moiety. For the thiadiazole core, a common approach is reacting substituted thiosemicarbazides with phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours), followed by neutralization with ammonia to precipitate the product . For the oxo-butenoic acid group, Knoevenagel condensation between a ketone/aldehyde and an active methylene compound (e.g., malonic acid derivatives) in acetic acid with sodium acetate as a catalyst is employed . Final coupling may use reflux in polar aprotic solvents (e.g., DMF) with stoichiometric control to minimize side reactions. Purification often involves recrystallization from DMF/acetic acid mixtures .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, N-H stretches at ~3200–3400 cm⁻¹ for the amino group) .
  • NMR : ¹H NMR identifies protons on the thiadiazole (e.g., singlet for methyl at δ ~2.5 ppm) and butenoic acid (doublets for α,β-unsaturated protons at δ ~6–7 ppm). ¹³C NMR resolves carbonyl carbons (e.g., ~165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using gradients of acetonitrile/water with 0.1% formic acid .

Advanced: How can reaction conditions be optimized for higher yield in synthesizing this compound?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysis : Microwave irradiation (e.g., 100–150 W, 80°C, 15–30 minutes) accelerates Knoevenagel condensation, reducing reaction time from hours to minutes and improving yields by 20–30% compared to conventional heating .
  • Base Selection : Sodium acetate is preferred for mild basicity, but DBU (1,8-diazabicycloundec-7-ene) may enhance coupling efficiency in non-aqueous conditions .
  • Stoichiometric Ratios : A 1:1.2 molar ratio of thiadiazole amine to oxo-butenoic acid derivative minimizes unreacted starting material .

Advanced: What are the challenges in analyzing stereoisomerism in this compound, and how can they be addressed?

Methodological Answer:
The α,β-unsaturated oxo-butenoic acid moiety can exhibit Z/E isomerism, complicating structural analysis. Strategies include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis definitively assigns configuration but requires high-purity crystals grown via slow evaporation from DMSO/water .
  • NOESY NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons to distinguish Z/E isomers (e.g., cross-peaks between thiadiazole methyl and β-proton in Z isomer) .

Advanced: How does the thiadiazole ring influence the compound’s pharmacological activity, and what assays validate this?

Methodological Answer:
The 1,3,4-thiadiazole core enhances bioactivity by:

  • Electron-Withdrawing Effects : Stabilizing charge interactions in enzyme active sites (e.g., kinase inhibition).
  • Hydrogen Bonding : The amino group acts as a H-bond donor for target binding .
    Validation Assays :
  • In Vitro Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates (IC₅₀ determination) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
  • Molecular Docking : Simulate binding affinity to receptors (e.g., EGFR) using AutoDock Vina to correlate structural features with activity .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use DMF/acetic acid (2:1 v/v) for high recovery of crystalline product .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc) separates polar impurities .
  • Prep-HPLC : C18 columns with acetonitrile/water gradients (10–90% ACN over 20 minutes) isolate trace impurities for >99% purity .

Advanced: How can stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 1–10) using HCl/NaOH and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH <3) typically hydrolyze the oxo-butenoic acid moiety .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td) and differential scanning calorimetry (DSC) for melting points .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate lipophilicity, critical for bioavailability. Experimental validation via shake-flask method (octanol/water partition) .
  • pKa Prediction : Software like MarvinSketch calculates acidic/basic sites (e.g., carboxylic acid pKa ~2–3, thiadiazole amino pKa ~8–9) .
  • Solubility : Hansen solubility parameters predict miscibility with solvents like DMSO or ethanol .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods due to potential irritancy of thiadiazole intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can metabolic pathways of this compound be elucidated in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH regenerating system at 37°C. Analyze metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.